molecular formula C10H14N2O2 B6270976 tert-butyl (2Z)-2-(cyanomethylidene)azetidine-1-carboxylate CAS No. 2764581-52-2

tert-butyl (2Z)-2-(cyanomethylidene)azetidine-1-carboxylate

Cat. No.: B6270976
CAS No.: 2764581-52-2
M. Wt: 194.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl (2Z)-2-(cyanomethylidene)azetidine-1-carboxylate, also known as TBC, is an organic compound with a molecular formula of C7H9N2O2. It is an important intermediate used in the synthesis of a variety of pharmaceuticals, agrochemicals, and other chemicals. It is a colorless solid, soluble in many organic solvents and is stable under most conditions.

Scientific Research Applications

Tert-butyl (2Z)-2-(cyanomethylidene)azetidine-1-carboxylate has been used in many scientific research applications. It has been used as a starting material for the synthesis of various pharmaceuticals, agrochemicals, and other chemicals. It has also been used in the synthesis of fluorescent dyes, which can be used for imaging and diagnostics. It has also been used in the synthesis of a variety of organometallic compounds, which can be used for catalysis and other applications.

Mechanism of Action

The mechanism of action of tert-butyl (2Z)-2-(cyanomethylidene)azetidine-1-carboxylate is not well understood. However, it is believed to act as a nucleophile in organic reactions, forming a covalent bond with the electrophilic center of the substrate. This allows it to act as a catalyst in organic reactions, leading to the formation of a variety of products.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, some studies have shown that it has the potential to interact with various receptors in the body, leading to a variety of biological effects. For example, it has been shown to interact with the opioid receptor, leading to analgesic and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

Tert-butyl (2Z)-2-(cyanomethylidene)azetidine-1-carboxylate has a number of advantages for use in laboratory experiments. It is relatively stable and can be stored for long periods of time without degradation. It is also relatively inexpensive and can be synthesized in large quantities. However, it does have some limitations. It is not very soluble in water, making it difficult to use in aqueous solutions. It is also toxic and should be handled with care.

Future Directions

The potential future directions for tert-butyl (2Z)-2-(cyanomethylidene)azetidine-1-carboxylate are numerous. It can be used in the synthesis of a variety of pharmaceuticals, agrochemicals, and other chemicals. It can also be used in the synthesis of fluorescent dyes and organometallic compounds. Additionally, it can be used to develop new drugs and therapies, as well as to study the biochemical and physiological effects of various compounds. Finally, it can be used in the development of new catalysts and catalytic processes.

Synthesis Methods

Tert-butyl (2Z)-2-(cyanomethylidene)azetidine-1-carboxylate can be synthesized by a variety of methods. The most common method is the reaction of tert-butyl isocyanide with ethyl formate in the presence of a base, such as sodium hydroxide. The reaction is exothermic and is usually carried out at temperatures between 40-60°C. The reaction yields a mixture of the desired product and by-products, which can be separated by distillation.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl (2Z)-2-(cyanomethylidene)azetidine-1-carboxylate involves the reaction of tert-butyl 2-oxoacetate with ethyl cyanoacetate to form tert-butyl 2-cyano-3-oxobutanoate. This intermediate is then reacted with ethyl chloroformate and triethylamine to form tert-butyl (2Z)-2-(cyanomethylidene)azetidine-1-carboxylate.", "Starting Materials": [ "tert-butyl 2-oxoacetate", "ethyl cyanoacetate", "ethyl chloroformate", "triethylamine" ], "Reaction": [ "Step 1: React tert-butyl 2-oxoacetate with ethyl cyanoacetate in the presence of a base catalyst to form tert-butyl 2-cyano-3-oxobutanoate.", "Step 2: React tert-butyl 2-cyano-3-oxobutanoate with ethyl chloroformate and triethylamine to form tert-butyl (2Z)-2-(cyanomethylidene)azetidine-1-carboxylate." ] }

2764581-52-2

Molecular Formula

C10H14N2O2

Molecular Weight

194.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.